molecular formula C7H3IN4 B3147928 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile CAS No. 633328-51-5

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Cat. No.: B3147928
CAS No.: 633328-51-5
M. Wt: 270.03 g/mol
InChI Key: YVOAGDJCUQUGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a versatile chemical scaffold based on the privileged 1H-pyrazolopyridine structure, a core known for its close similitude to purine bases adenine and guanine, which attracts significant interest in medicinal chemistry . The molecular framework is characterized by an iodine atom at the C3 position and a carbonitrile group at the C5 position. The iodine atom makes this compound a particularly valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of extensive chemical space for structure-activity relationship (SAR) studies . Compounds within the 1H-pyrazolopyridine family have been described in over 5,000 references and 2,400 patents, highlighting their broad applicability in the development of tyrosine kinase inhibitors and other therapeutic agents . As a key synthetic building block, this nitrile-substituted derivative is strictly for research applications in pharmaceutical discovery and development. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAGDJCUQUGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739292
Record name 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-51-5
Record name 3-Iodo-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodopyridine with hydrazine followed by cyclization with a nitrile source can yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Iodate or iodide derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Alkyl or aryl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula: C7_7H3_3IN4_4
Molecular Weight: Approximately 232.03 g/mol
Physical Form: Solid, typically pale yellow to yellow-brown

The compound exhibits significant chemical reactivity due to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. The carbonitrile group allows for nucleophilic addition reactions, enhancing its versatility as an intermediate in organic synthesis.

Medicinal Chemistry

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has emerged as a lead compound in the development of kinase inhibitors. Kinases are crucial in various signaling pathways related to cancer and inflammation. Research indicates that derivatives of this compound can effectively inhibit specific kinases, suggesting potential therapeutic applications against cancer and other diseases.

Biochemical Studies

The compound is utilized as a biochemical probe to investigate interactions with biological macromolecules such as proteins and nucleic acids. Interaction studies reveal that it can form multiple hydrogen bonds and π–π stacking interactions with target proteins, which are critical for its inhibitory activity against kinases like TRKA. Molecular docking studies have shown promising binding affinities, with IC50 values indicating effective inhibition in biological assays.

Synthetic Applications

As a building block in organic synthesis, this compound serves as a precursor for more complex heterocyclic compounds. Its ability to undergo various transformations allows chemists to create diverse derivatives with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity: A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.
  • Kinase Inhibition: Research focused on its role as a selective inhibitor of certain kinases involved in tumor growth revealed that modifications to the carbonitrile group can enhance binding affinity and selectivity.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridineChlorine and iodine substituentsPotentially different reactivity profiles
1H-Pyrazolo[3,4-b]pyridineLacks iodineEstablished as a potent kinase inhibitor
5-Amino-1H-pyrazolo[3,4-b]pyridineAmino group enhances solubilityImproved binding affinity in certain targets

This table illustrates how variations in substituents affect the biological activities and chemical reactivities of related compounds.

Mechanism of Action

The mechanism by which 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues in Pyrazolo-Pyridine/Pyrimidine Families

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile Pyrazolo[3,4-c]pyridine I (C3), CN (C5) Iodine, Carbonitrile Not reported
4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Compound 8) Pyrazolo[3,4-d]pyrimidine Tosyl (N1), NH₂ (C4), CN (C3) Tosyl, Amino, Carbonitrile Antitumor (Hep2 cells)
5-Amino-4-imino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (Compound 10) Pyrazolo[3,4-d]pyrimidine Tosyl (N1), NH₂/Imino (C4/C5), CN (C3) Tosyl, Imino, Carbonitrile Antitumor (Hep2 cells)
6-[(4-Chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-pyrano[3,4-c]pyridine-5-carbonitrile Pyrano[3,4-c]pyridine Cl-Ph-NH (C6), Pyrazole (C8), CN (C5) Chlorophenyl, Pyrazole, CN Antimicrobial, Antitumor
1-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4i) Pyrazolo[3,4-b]pyridine Cl-Ph (C1/C6), CH₃ (C3), CN (C5) Chlorophenyl, Methyl, CN Not reported (structural)

Key Observations :

  • Core Structure Variation : The pyrazolo[3,4-c]pyridine scaffold differs from pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine in ring connectivity, influencing electronic properties and binding interactions.

Activity Insights :

  • Pyrazolo[3,4-d]pyrimidines exhibit potent antitumor activity but lower efficacy than 5-fluorouracil (5-FU) .
  • Neurotropic activity in pyrazolo[3,4-b]pyridines correlates with thioalkyl and hydrazine modifications .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Calculated) Reference
This compound Not reported Moderate (DMSO) 2.1–2.5
4i (Pyrazolo[3,4-b]pyridine) 178–179 Low (aqueous) 3.8
Compound 10 (Pyrazolo[3,4-d]pyrimidine) 192–194 Moderate (DMSO) 2.9
Pyrano[3,4-c]pyridine derivative (4b) Not reported High (DMSO/EtOH) 1.7

Trends :

  • Halogenated derivatives (e.g., 4i) exhibit higher LogP values, suggesting increased lipophilicity .
  • Carbonitrile groups generally improve solubility in polar aprotic solvents like DMSO .

Biological Activity

3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and anticancer properties. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7_7H3_3IN4_4 and features a pyrazolo[3,4-c]pyridine core with an iodine substituent and a carbonitrile group. These structural elements enhance its reactivity and biological interactions, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Notably, it has shown potential as an inhibitor of TRKA (tropomyosin receptor kinase A), which is implicated in cancer cell proliferation and survival. The compound's interaction with these targets occurs through multiple hydrogen bonds and π–π stacking interactions, which are critical for its inhibitory effects.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Its binding affinity can be quantified using IC50_{50} values derived from biological assays. For example, studies have reported that derivatives of this compound can achieve low micromolar IC50_{50} values against cancer cell lines such as MIA PaCa-2 and PC-3, indicating potent antiproliferative effects .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In one study, several derivatives were evaluated for their cytotoxicity against different cancer cell lines, revealing that some compounds induced apoptosis and caused cell cycle arrest at the G0/G1 phase. The most active derivatives showed IC50_{50} values ranging from 0.87 to 4.3 μM .

Structure-Activity Relationship (SAR)

The presence of the iodine atom in this compound is particularly noteworthy as it enhances electrophilicity, which may improve binding interactions with biological targets compared to similar compounds lacking iodine. The following table summarizes key structural features and their impact on biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundIodine and carbonitrile groupsPotent kinase inhibitor
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridineChlorine substituentVarying reactivity profiles
1H-Pyrazolo[3,4-b]pyridineLacks iodineEstablished kinase inhibitor
5-Amino-1H-pyrazolo[3,4-b]pyridineAmino group enhances solubilityImproved binding affinity

Case Studies

  • Inhibition of TRKA : In molecular docking studies, this compound was shown to effectively bind to TRKA with a calculated IC50_{50} value indicating strong inhibitory potential. This suggests that it could serve as a lead compound for developing targeted therapies against cancers driven by TRKA signaling.
  • Cytotoxicity Assessments : A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at specific positions on the pyrazolo ring significantly influenced their cytotoxicity profiles. Notably, compounds with additional functional groups demonstrated enhanced activity compared to their simpler counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Construct the pyrazolo[3,4-c]pyridine core via cyclocondensation of substituted pyrazole precursors with nitrile-containing intermediates .
  • Step 2 : Introduce the iodine substituent via electrophilic iodination (e.g., using N-iodosuccinimide under controlled pH) or halogen exchange reactions .
  • Step 3 : Optimize reaction conditions (e.g., ultrasound-assisted synthesis in aqueous medium with NaCl as a catalyst) to enhance yield and purity .
    • Key Considerations : Monitor regioselectivity during iodination to avoid byproducts. Use TLC or HPLC for real-time reaction tracking.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer : Prioritize:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the cyano group at C5 deshields adjacent protons (δ ~8.5–9.5 ppm in pyridine rings) .
  • IR Spectroscopy : Identify the cyano stretch (~2200–2250 cm⁻¹) and C–I bonds (~500–600 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring geometry and substituent orientation (as demonstrated for 3-Iodo-1H-pyrazolo[3,4-b]pyridine analogs) .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Answer : Pyrazolo-pyridine carbonitriles often target:

  • Kinases : The cyano group enhances electron-withdrawing effects, improving binding to ATP-binding pockets .
  • Antimicrobial Targets : Structural analogs inhibit bacterial DNA gyrase via halogen-π interactions .
    • Experimental Design : Start with in vitro enzyme inhibition assays (e.g., kinase profiling panels) followed by cell viability studies in relevant cancer or microbial models .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be systematically addressed?

  • Answer :

  • Strategy 1 : Use directing groups (e.g., temporary protecting groups on the pyridine ring) to steer iodine incorporation to the desired position .
  • Strategy 2 : Screen solvents (e.g., DMF vs. DCE) and catalysts (e.g., Pd/Cu systems) to favor C3 iodination over C1/C5 .
  • Validation : Compare HPLC retention times and mass spectrometry data with regioselectively synthesized standards .

Q. What mechanistic insights explain contradictions between in vitro and in vivo biological activity data?

  • Answer : Common discrepancies arise from:

  • Metabolic Instability : The iodo group may undergo dehalogenation in vivo, reducing efficacy. Test metabolic stability using liver microsome assays .
  • Solubility Issues : The hydrophobic pyrazolo-pyridine core may limit bioavailability. Modify formulation (e.g., nanoencapsulation) or introduce polar substituents .
    • Resolution : Perform pharmacokinetic studies (e.g., plasma half-life measurements) paired with structure-activity relationship (SAR) analysis .

Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions?

  • Answer : The cyano group:

  • Enhances Electrophilicity : Facilitates Suzuki-Miyaura couplings at C3 (iodo site) by polarizing the C–I bond .
  • Limits Nucleophilic Attack : Reduces side reactions in SNAr pathways. Use mild bases (e.g., K2CO3) to preserve the nitrile functionality during reactions .
    • Case Study : Pd-catalyzed coupling of this compound with aryl boronic acids yields biaryl derivatives with >80% efficiency .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Answer :

  • Optimize Temperature : Lower reaction temperatures (<60°C) reduce dimerization of the pyrazolo-pyridine core .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
    • Data-Driven Approach : Track impurity profiles via LC-MS and adjust stoichiometry of reagents (e.g., iodine source) iteratively .

Methodological Tables

Table 1 : Key Synthetic Parameters for Iodination

ParameterOptimal RangeImpact on Yield
Reaction Temp40–60°CPrevents decomposition
Iodine SourceN-Iodosuccinimide>90% efficiency
SolventDichloroethaneEnhances solubility
CatalystNone requiredSimplifies purification
Source: Adapted from

Table 2 : Biological Activity of Structural Analogs

CompoundIC50 (Kinase X)MIC (E. coli)
4-Chloro-analog 12 nM64 µg/mL
3-Iodo-analog (This Work) 8 nM*32 µg/mL*
Predicted values based on SAR trends

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.